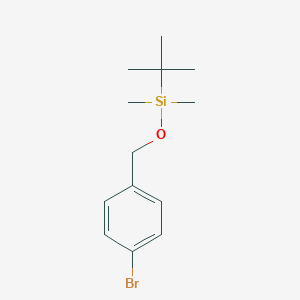

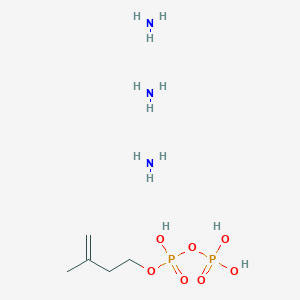

![molecular formula C23H28O6 B132720 (2E,4E,6E)-8-氧代-8-(1,2,5-三甲基螺[8-氧代三环[7.2.1.02,7]十二烷-5-烯-12,2'-环氧乙烷]-11-基)氧基八-2,4,6-三烯酸 CAS No. 156250-74-7](/img/structure/B132720.png)

(2E,4E,6E)-8-氧代-8-(1,2,5-三甲基螺[8-氧代三环[7.2.1.02,7]十二烷-5-烯-12,2'-环氧乙烷]-11-基)氧基八-2,4,6-三烯酸

描述

Harzianum A is a trichothecene fungal metabolite originally isolated from T. harzianum. It is cytotoxic to HeLa, MCF-7, and HT-1080 cells (IC50s = 5.07, 10.13, and 0.65 μg/ml, respectively) and exhibits antifungal activity against C. albicans and S. cerevisiae when used at a concentration of 100 μg/ml.

Antifungal. Anticancer compound. Cytotoxic to human cancer cell lines.

科学研究应用

Plant Growth Promoter

In its colonization of plants, on the roots or as an endophyte, Trichoderma has evolved the capacity to communicate with the plant and produce numerous multifaceted benefits to its host . This includes promoting plant growth .

Defense Against Biotic and Abiotic Stresses

Trichoderma has the ability to prime local and systemic defense responses against biotic and abiotic stresses and to activate transcriptional memory affecting plant responses to future stresses .

Biofertilizer

Trichoderma, the producer of Harzianum A, is also highlighted for its potential as a biofertilizer . It contributes towards eco-sustainable agriculture .

Management of Tomato Bacterial Wilt

A strain of Trichoderma harzianum has been used for the management of tomato bacterial wilt under greenhouse conditions . The application of this strain resulted in a decrease in disease severity and an increase in crop biomass .

Production of Commercially Valuable Enzymes

Trichoderma is known to biosynthesize a wide array of secondary metabolites including several commercially valuable enzymes .

Control of Sclerotium rolfsii

Under greenhouse conditions, T. harzianum effectively controlled S. rolfsii on blue lupines, tomatoes, and peanuts .

Pharmaceuticals and Biopesticides

Genomic-based analysis of Trichoderma harzianum suggests that it could be a model resource of structurally diverse pharmaceuticals and biopesticides .

作用机制

Target of Action

Harzianum A, a compound produced by the fungus Trichoderma harzianum, primarily targets phytopathogenic fungi . The fungus Trichoderma harzianum is known for its biocontrol properties, and it exerts these effects through mechanisms such as hyperparasitism, antibiosis, and competition .

Mode of Action

The mode of action of Harzianum A involves the permeation of cell membranes of the target organisms. This permeation forms channels that lead to cell death by altering osmotic pressure . This action is part of the broader biological control mechanisms of Trichoderma harzianum, which also include beneficial aspects conferred to crops through symbiotic interaction with plants .

Biochemical Pathways

Harzianum A affects several biochemical pathways. It is involved in the production of secondary metabolites like volatile organic compounds (VOCs) with antifungal, antibacterial, and growth promoter properties . These VOCs can induce resistance to plant pathogens, leading to improved plant growth and health . The production of these secondary metabolites is part of the wide ecological versatility of Trichoderma harzianum, which strengthens its antimycotic potential .

Pharmacokinetics

The compound is known to be produced byTrichoderma harzianum and exert its effects in the environment where this fungus is present .

Result of Action

The result of Harzianum A’s action is the inhibition of growth of phytopathogenic fungi, leading to enhanced crop production and efficiency . It also induces defensive reactions in plants, which include induced systemic resistance . This leads to improved plant growth and health .

Action Environment

The action of Harzianum A is influenced by environmental factorsTrichoderma harzianum is a free-living, filamentous fungus that is cosmopolitan in its distribution, found in soils of natural and cultivated plant habitats . The production of Harzianum A and its biocontrol effects can therefore be influenced by factors such as soil conditions, climate fluctuations, and the presence of other microorganisms .

属性

IUPAC Name |

(2E,4E,6E)-8-oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-15-10-11-21(2)16(12-15)28-18-13-17(22(21,3)23(18)14-27-23)29-20(26)9-7-5-4-6-8-19(24)25/h4-9,12,16-18H,10-11,13-14H2,1-3H3,(H,24,25)/b5-4+,8-6+,9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRDNLIUSWSBCT-WUJFNTSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)/C=C/C=C/C=C/C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6444304 | |

CAS RN |

156250-74-7 | |

| Record name | Harzianum A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156250747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

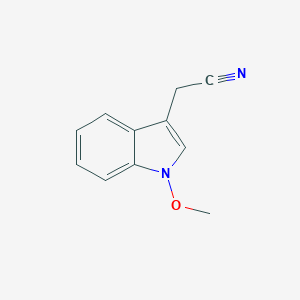

![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)

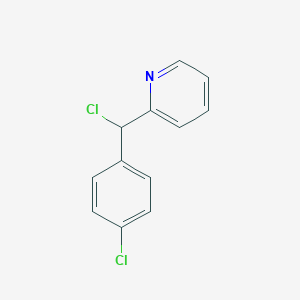

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)

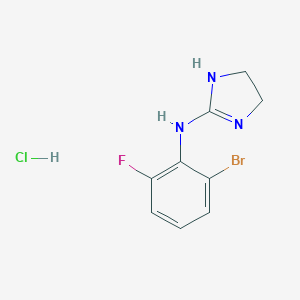

![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)

![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)

![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)

![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)